molecular formula C9H10O4 B3275503 2',4'-Dihydroxy-3'-methoxyacetophenone CAS No. 62615-26-3

2',4'-Dihydroxy-3'-methoxyacetophenone

Cat. No.: B3275503
CAS No.: 62615-26-3
M. Wt: 182.17 g/mol
InChI Key: DXWYVOWHANRKHV-UHFFFAOYSA-N
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Description

2’,4’-Dihydroxy-3’-methoxyacetophenone: is an organic compound with the molecular formula C9H10O4 It is a derivative of acetophenone, characterized by the presence of two hydroxyl groups and one methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production methods for 2’,4’-Dihydroxy-3’-methoxyacetophenone are not extensively documented. the compound can be synthesized using standard organic synthesis techniques involving the appropriate starting materials and reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups may be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Derivatives with different functional groups replacing the methoxy group

Scientific Research Applications

Chemistry: 2’,4’-Dihydroxy-3’-methoxyacetophenone is used as a chemical reagent in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules.

Biology: The compound has shown potential as a neuroprotective agent. It can improve cognitive function and has potential research value for Alzheimer’s disease .

Medicine: Research indicates that 2’,4’-Dihydroxy-3’-methoxyacetophenone may have applications in treating neurodegenerative diseases due to its neuroprotective properties .

Industry: The compound is used in the development of various chemical products and as a research chemical in industrial applications.

Mechanism of Action

The exact mechanism of action of 2’,4’-Dihydroxy-3’-methoxyacetophenone is not fully understood. it is believed to exert its effects through the inhibition of specific enzymes and pathways involved in oxidative stress and inflammation. The compound may target molecular pathways related to neuroprotection and cognitive function improvement .

Properties

IUPAC Name

1-(2,4-dihydroxy-3-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-5(10)6-3-4-7(11)9(13-2)8(6)12/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWYVOWHANRKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00806867
Record name 1-(2,4-Dihydroxy-3-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00806867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62615-26-3
Record name 1-(2,4-Dihydroxy-3-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00806867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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